Proanthocyanidin A1

Catalog No.
S635087
CAS No.
103883-03-0
M.F
C30H24O12
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proanthocyanidin A1

CAS Number

103883-03-0

Product Name

Proanthocyanidin A1

IUPAC Name

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1

InChI Key

NSEWTSAADLNHNH-NINJZYSQSA-N

SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Synonyms

proanthocyanidin A-1, proanthocyanidin A1

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Antioxidative Properties

PA1, like other proanthocyanidins, exhibits significant antioxidant activity. Studies have shown it can scavenge free radicals and prevent oxidative damage in cells, potentially contributing to the prevention of various age-related diseases, including neurodegenerative disorders and cardiovascular diseases [, ].

Potential in Cancer Research

In vitro and in vivo studies suggest PA1 might play a role in cancer prevention and treatment. Research indicates PA1 has anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines [, ]. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications.

Effect on Platelet Production

Recent research suggests PA1 may have a positive impact on platelet production. Studies show PA1 can promote the proliferation and differentiation of megakaryocytes, cells responsible for platelet production []. This finding holds potential for mitigating chemotherapy-induced thrombocytopenia, a decrease in platelet count, a common side effect of certain cancer treatments.

Other Areas of Investigation

Research is ongoing to explore the potential benefits of PA1 in various other areas, including:

  • Neurological health: Studies suggest PA1 may have neuroprotective effects and offer potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Diabetes: Some studies indicate PA1 may help regulate blood sugar levels, potentially aiding in diabetes management [].
  • Skin health: PA1's anti-inflammatory and antioxidant properties are being explored for their potential benefits in skin health and wound healing [].

Proanthocyanidin A1 is a specific type of proanthocyanidin, a class of flavonoid compounds known for their antioxidant properties. It is characterized as an epicatechin-(2β→7,4β→8)-catechin dimer, which means it consists of two flavan-3-ol units linked through unique interflavanoid bonds. Proanthocyanidin A1 is part of the A-type proanthocyanidins, distinguished by their specific structural linkages compared to B-type proanthocyanidins, which typically have different bonding patterns (4β→8) . These compounds are prevalent in various plants, including cranberries, cocoa, and certain spices like cinnamon, contributing to their health benefits and nutritional value .

  • Inhibition of degranulation: PA1 may inhibit the release of inflammatory mediators from immune cells, potentially explaining its anti-allergic effects [].
  • Antioxidant activity: PA1's ability to scavenge free radicals could contribute to various health benefits [].
, primarily radical oxidation processes. For instance, procyanidin B1 can be converted into proanthocyanidin A1 using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . The formation of A-type linkages generally requires specific conditions that promote the formation of ether bonds between the flavan-3-ol units. Additionally, Lewis acid activation has been employed to facilitate the synthesis of various procyanidins, including proanthocyanidin A1 .

Proanthocyanidin A1 exhibits a range of biological activities attributed to its antioxidant properties. Studies have shown that it can inhibit the adhesion of pathogenic bacteria such as Escherichia coli to urinary tract epithelial cells, suggesting potential benefits in preventing urinary tract infections . Furthermore, it has been implicated in regulating lipid metabolism and may enhance insulin secretion . The compound's bioactivity is influenced by its degree of polymerization and structural characteristics, which affect its interaction with biological molecules.

The synthesis of proanthocyanidin A1 can be achieved through various methods:

  • Radical Oxidation: This method involves using free radicals to facilitate the formation of the A-type linkages from B-type precursors.
  • Lewis Acid Activation: Utilizing Lewis acids such as trimethylsilyl trifluoromethanesulfonate or titanium tetrachloride allows for the activation of flavan-3-ols to promote polymerization under mild conditions .
  • Enzymatic Synthesis: Enzymatic methods have also been explored for producing proanthocyanidins by utilizing specific enzymes that catalyze the condensation reactions between flavan-3-ols.

Proanthocyanidin A1 has several applications primarily in the nutraceutical and pharmaceutical industries due to its health benefits:

  • Nutraceuticals: Used in dietary supplements for their antioxidant properties.
  • Food Industry: Incorporated into functional foods and beverages for enhancing health benefits.
  • Pharmaceuticals: Investigated for potential therapeutic effects against various diseases, including metabolic disorders and infections.

Research on proanthocyanidin A1 has highlighted its interactions with various biological systems:

  • Antimicrobial Activity: Studies indicate that it can inhibit bacterial adhesion and growth, particularly in the urinary tract .
  • Enzyme Inhibition: Proanthocyanidin A1 has shown potential in inhibiting digestive enzymes, which could influence nutrient absorption and metabolism .
  • Cellular Interactions: Its ability to interact with cell membranes and proteins may mediate its bioactive effects.

Proanthocyanidin A1 shares similarities with other flavonoids and polyphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Procyanidin B1B-type dimerLinked via 4β→8 bonds; less effective against E. coli
Procyanidin C2TrimerHigher degree of polymerization; different bioactivities
EpicatechinMonomerBasic unit; lacks complex interflavanoid linkages
FlavonolsDiverse polyphenolic structuresVarying degrees of hydroxylation affecting bioactivity

Proanthocyanidin A1 is unique due to its specific A-type linkage and resultant biological activities that differentiate it from other similar compounds. Its structural complexity contributes to its diverse health benefits and applications in various fields.

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

576.12677620 g/mol

Monoisotopic Mass

576.12677620 g/mol

Heavy Atom Count

42

Appearance

Brown powder

Melting Point

300 °C

UNII

LX492GRN5W

Wikipedia

Procyanidin_A1

Dates

Modify: 2024-04-15

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